molecular formula C15H12ClNO B14530609 2-Amino-5-[2-(4-chlorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one CAS No. 62348-36-1

2-Amino-5-[2-(4-chlorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one

Cat. No.: B14530609
CAS No.: 62348-36-1
M. Wt: 257.71 g/mol
InChI Key: SGEPQSNVLHDHAI-UHFFFAOYSA-N
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Description

2-Amino-5-[2-(4-chlorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one is a complex organic compound with a unique structure that includes an amino group, a chlorophenyl group, and a cycloheptatrienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[2-(4-chlorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cycloheptatrienone Ring: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the cycloheptatrienone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[2-(4-chlorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and chlorophenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-5-[2-(4-chlorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Amino-5-[2-(4-chlorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to changes in cellular function.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound shares the chlorophenyl group but has a different core structure.

    2-Amino-4-chlorophenyl phenyl ether: Similar in having an amino and chlorophenyl group but differs in the ether linkage.

Uniqueness

2-Amino-5-[2-(4-chlorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one is unique due to its cycloheptatrienone ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

62348-36-1

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

2-amino-5-[2-(4-chlorophenyl)ethenyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C15H12ClNO/c16-13-7-3-11(4-8-13)1-2-12-5-9-14(17)15(18)10-6-12/h1-10H,(H2,17,18)

InChI Key

SGEPQSNVLHDHAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C(=O)C=C2)N)Cl

Origin of Product

United States

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